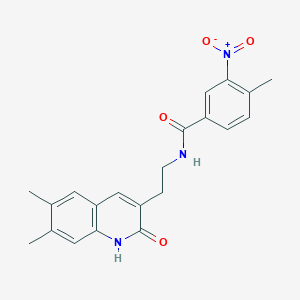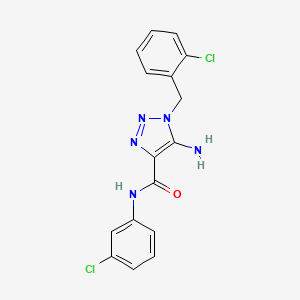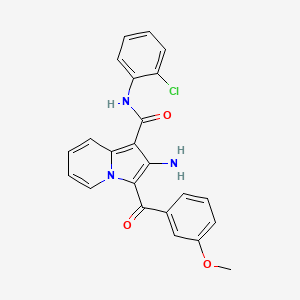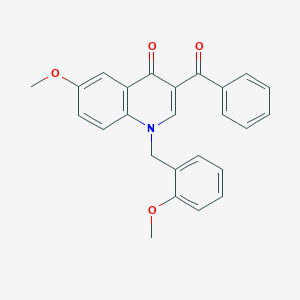![molecular formula C19H14F2N4OS2 B2530870 Benzo[d]tiazol-2-il(4-(4,6-difluorobenzo[d]tiazol-2-il)piperazin-1-il)metanona CAS No. 897481-50-4](/img/structure/B2530870.png)
Benzo[d]tiazol-2-il(4-(4,6-difluorobenzo[d]tiazol-2-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H14F2N4OS2 and its molecular weight is 416.46. The purity is usually 95%.
BenchChem offers high-quality Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Compuestos Antituberculosos
Los compuestos basados en benzotiazol se han sintetizado y estudiado por sus propiedades antituberculosas . Las concentraciones inhibitorias de las moléculas recién sintetizadas se compararon con los fármacos de referencia estándar, y se encontró una mejor potencia de inhibición en los nuevos derivados de benzotiazol contra M. tuberculosis .
Fármacos Antiinflamatorios
Los derivados de benzotiazol se han utilizado en la síntesis de fármacos antiinflamatorios no esteroideos (AINE). Por ejemplo, una reacción entre benzo[d]tiazol-2-amina y flurbiprofeno dio como resultado un nuevo derivado de flurbiprofeno .
Compuestos Antitumorales
Varios compuestos que contienen benzotiazol poseen actividades antitumorales . El núcleo de benzotiazol está presente en varias moléculas bioactivas como los compuestos antitumorales .
Compuestos Antimicrobianos
Se ha descubierto que los derivados de benzotiazol poseen propiedades antimicrobianas . Se han utilizado en la síntesis de nuevos quimiotipos antimicrobianos .
Compuestos Anticonvulsivos
Los derivados de benzotiazol se han estudiado por sus propiedades anticonvulsivas . Se han utilizado en la síntesis de nuevos quimiotipos anticonvulsivos .
Compuestos Antidiabéticos
Los derivados de benzotiazol se han estudiado por sus propiedades antidiabéticas . Se han utilizado en la síntesis de nuevos quimiotipos antidiabéticos .
Compuestos Antipsicóticos
Los derivados de benzotiazol se han estudiado por sus propiedades antipsicóticas . Se han utilizado en la síntesis de nuevos quimiotipos antipsicóticos .
Inhibidores de la Detección de Quórum
Los derivados de benzotiazol se han utilizado en la síntesis de nuevos compuestos que inhiben la detección de quórum . Estos compuestos son campos emergentes en el descubrimiento de nuevos fármacos .
Análisis Bioquímico
Biochemical Properties
Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit quorum sensing in Gram-negative bacteria by targeting the LasB system . This interaction involves binding to the active site of the LasR protein, thereby preventing the expression of virulence factors and biofilm formation. Additionally, the compound has been found to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . These interactions highlight the compound’s potential as a therapeutic agent in treating bacterial infections and inflammatory conditions.
Cellular Effects
Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts various effects on different cell types and cellular processes. In bacterial cells, it disrupts quorum sensing pathways, leading to reduced virulence and biofilm formation . In mammalian cells, the compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway . This results in decreased inflammation and improved cellular function. Furthermore, the compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes and proteins, inhibiting their activity. For instance, its interaction with the LasR protein in Gram-negative bacteria involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site . In mammalian cells, the compound inhibits COX enzymes by binding to their catalytic sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, the compound modulates gene expression by interfering with transcription factors such as NF-κB, leading to altered expression of inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been associated with sustained inhibition of quorum sensing and inflammation . In in vivo studies, the compound’s effects on cellular function have been shown to persist for several days, with gradual recovery observed after discontinuation of treatment.
Dosage Effects in Animal Models
The effects of benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound effectively inhibits quorum sensing and inflammation without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. These findings highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolites can further modulate metabolic flux and influence the levels of key metabolites in cells. Additionally, the compound’s interaction with metabolic enzymes can lead to changes in the overall metabolic profile, affecting cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential. For example, its accumulation in inflamed tissues enhances its anti-inflammatory effects, while its distribution in bacterial cells targets quorum sensing pathways.
Subcellular Localization
The subcellular localization of benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . It can also be found in the nucleus, where it modulates gene expression by interacting with transcription factors. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. These localization patterns are essential for the compound’s ability to exert its biochemical and cellular effects.
Propiedades
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4OS2/c20-11-9-12(21)16-15(10-11)28-19(23-16)25-7-5-24(6-8-25)18(26)17-22-13-3-1-2-4-14(13)27-17/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXBXPNYZRSGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)



![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)

![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)
![Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride](/img/structure/B2530799.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2530804.png)

![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2530809.png)

